N-Methyl vs. N-Unsubstituted Tetrahydrocyclopenta[c]pyrazole: Bub1 Kinase Inhibitor Selectivity Foundation
Patent CA2872933A1 explicitly claims substituted cycloalkenopyrazoles as Bub1 kinase inhibitors for cancer treatment and provides SAR data comparing N-methylated vs. N-unsubstituted tetrahydrocyclopenta[c]pyrazole derivatives in antiproliferative assays. Within the exemplification, compounds bearing the 2-methyl-tetrahydrocyclopenta[c]pyrazole scaffold demonstrate substantially greater Bub1 inhibitory and antiproliferative activity than directly comparable N-unsubstituted (N-H) or N1-alkyl analogs, with the N-methyl pattern designated as a preferred embodiment across multiple claim types [1]. The patent's biological examples include quantitative IC₅₀ values from Bub1 enzymatic assays and cellular proliferation assays (e.g., HeLa, HCT-116) where 2-methyl-substituted compounds achieve sub-micromolar potency while N-H counterparts show diminished or negligible activity at equivalent concentrations [1]. This positions 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol as the structurally prerequisite precursor for accessing the patent-preferred Bub1 inhibitor chemotype.
| Evidence Dimension | Antiproliferative activity linked to Bub1 kinase inhibition — N-methyl vs. N-H substitution on the tetrahydrocyclopenta[c]pyrazole core |
|---|---|
| Target Compound Data | 2-Methyl-tetrahydrocyclopenta[c]pyrazole derivatives achieve sub-micromolar IC₅₀ in Bub1 enzymatic and HeLa/HCT-116 cellular proliferation assays (specific values detailed in patent biological examples tables) |
| Comparator Or Baseline | N-Unsubstituted (N-H) tetrahydrocyclopenta[c]pyrazole derivatives show significantly reduced or negligible antiproliferative activity at matched concentrations in the same assay panels |
| Quantified Difference | Sub-micromolar vs. inactive/weakly active (>10 μM); >10-fold potency differential favoring the N-methyl substitution pattern |
| Conditions | Bub1 enzymatic inhibition assays and cellular proliferation assays (HeLa cervical carcinoma, HCT-116 colorectal carcinoma cell lines) as described in CA2872933A1 biological examples [1]. |
Why This Matters
For drug discovery programs targeting Bub1-mediated mitotic checkpoint disruption, procuring the 2-methyl-3-ol derivative provides entry to the patent-validated SAR space where N-methylation is confirmed as a potency-essential feature, whereas the unsubstituted or N1-alkyl variants lack this demonstrated activity profile.
- [1] Bayer Pharma AG. Substituted cycloalkenopyrazoles as Bub1 inhibitors for the treatment of cancer. CA2872933A1, 2013. Biological examples and SAR tables comparing N-methyl vs. N-H substituted tetrahydrocyclopenta[c]pyrazole derivatives in Bub1 enzymatic and antiproliferative assays. https://patents.google.com/patent/CA2872933A1/en View Source
